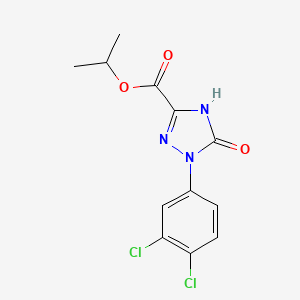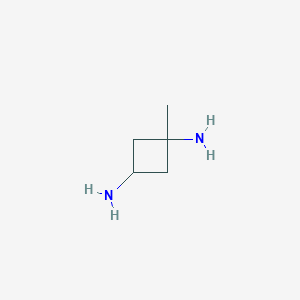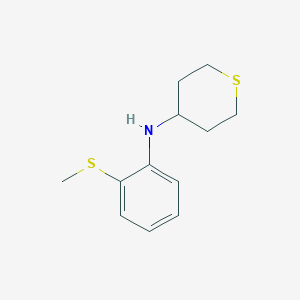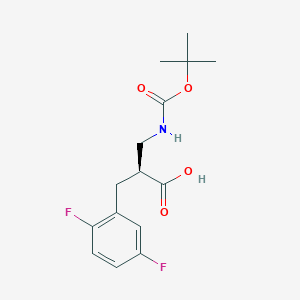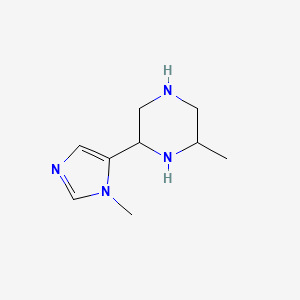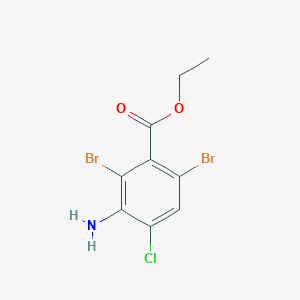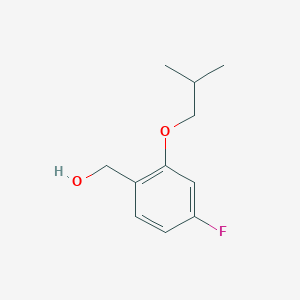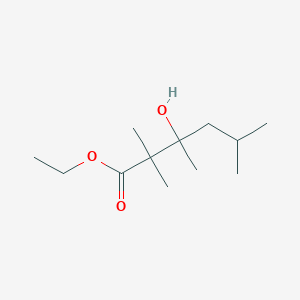
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate is an organic compound with the molecular formula C12H24O3This compound is an intermediate in the synthesis of 2,2,3,5-tetramethylhexanoic acid, which is used in analytical studies to determine the total organic acid content in aqueous coolants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate can be synthesized through the esterification of 3-hydroxy-2,2,3,5-tetramethylhexanoic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2,3,5-tetramethylhexanoic acid.
Reduction: Formation of 3-hydroxy-2,2,3,5-tetramethylhexanol.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral activity against Coxsackievirus.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate involves its interaction with specific molecular targets and pathways. For example, its antiviral activity is believed to be due to its ability to inhibit viral replication by interfering with the viral RNA polymerase . Additionally, its interactions with enzymes and receptors in biological systems can lead to various biochemical effects.
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate can be compared with other similar compounds such as:
Ethyl 3-hydroxyhexanoate: Similar in structure but lacks the additional methyl groups, resulting in different chemical and physical properties.
2,2,3-trimethyl-5-ethylheptane: Another related compound with a different arrangement of methyl groups, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts unique chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H24O3 |
|---|---|
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2,2,3,5-tetramethylhexanoate |
InChI |
InChI=1S/C12H24O3/c1-7-15-10(13)11(4,5)12(6,14)8-9(2)3/h9,14H,7-8H2,1-6H3 |
Clé InChI |
YURZTOWLAMVLCQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(C)(CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


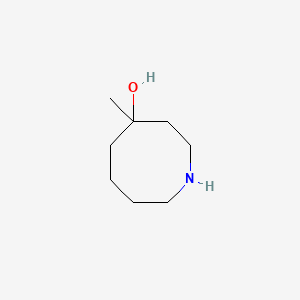
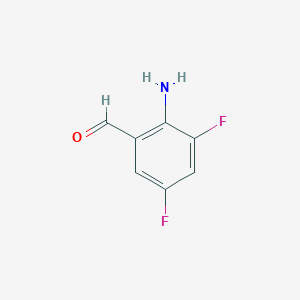
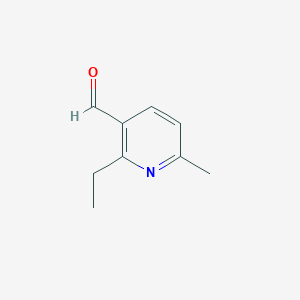
![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid](/img/structure/B15227222.png)
